5-(3-Fluorophenyl)-2-methylpyridine

Synthetic Chemistry Process Optimization Vorapaxar Intermediate

5-(3-Fluorophenyl)-2-methylpyridine (≥98% assay) is the non-negotiable starting material for synthesizing the PAR-1 antagonist vorapaxar sulfate. Its precise meta-fluoro and 2-methyl substitution pattern is critical for LDA-mediated phosphonation and high-affinity receptor binding; regioisomeric or halogen variants introduce quantifiable risks to synthetic efficiency and potency. Procuring this tightly specified intermediate is essential for ANDA filers and CDMOs to ensure final API purity, regulatory compliance, and downstream synthetic success.

Molecular Formula C12H10FN
Molecular Weight 187.21
CAS No. 713143-67-0
Cat. No. B3029582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)-2-methylpyridine
CAS713143-67-0
Molecular FormulaC12H10FN
Molecular Weight187.21
Structural Identifiers
SMILESCC1=NC=C(C=C1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H10FN/c1-9-5-6-11(8-14-9)10-3-2-4-12(13)7-10/h2-8H,1H3
InChIKeyRLNYZKWSFIPXRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Fluorophenyl)-2-methylpyridine (CAS 713143-67-0): Chemical Identity and Core Characteristics for Procurement


5-(3-Fluorophenyl)-2-methylpyridine is a fluorinated biaryl compound featuring a 3-fluorophenyl substituent at the 5-position of a 2-methylpyridine core [1]. With a molecular formula of C12H10FN and a molecular weight of 187.21 g/mol, this heterocyclic building block is primarily valued as a critical intermediate in medicinal chemistry, most notably as the pharmacophoric fragment of the FDA-approved PAR-1 antagonist vorapaxar (Zontivity) [2][3]. The compound exhibits a calculated XLogP3 of 3, topological polar surface area of 12.9 Ų, and a predicted boiling point of 284.5±25.0 °C [1]. Its precise substitution pattern—a meta-fluoro on the phenyl ring and a methyl group adjacent to the pyridine nitrogen—is essential for downstream synthetic transformations, particularly the deprotonation and phosphonation steps required in vorapaxar synthesis [4].

5-(3-Fluorophenyl)-2-methylpyridine Procurement: Why In-Class Analogs Cannot Be Interchanged


Substituting 5-(3-fluorophenyl)-2-methylpyridine with regioisomeric or halogen-variant analogs introduces quantifiable risks to synthetic efficiency and target potency. The 3-fluoro substitution pattern is non-negotiable for optimal binding to the PAR-1 receptor, as SAR studies demonstrate that shifting the fluorine to the para-position or replacing it with chlorine significantly attenuates antagonist activity [1]. In the critical vorapaxar synthesis pathway, the 2-methyl group is essential for LDA-mediated deprotonation and subsequent phosphonation; analogs lacking this methyl group or bearing ethyl substituents exhibit altered reactivity profiles, requiring re-optimized conditions and often delivering lower yields [2][3]. Furthermore, purity specifications for this intermediate are tightly controlled at ≥98.0% assay to ensure consistent performance in GMP manufacturing of vorapaxar sulfate, a requirement not universally met by generic suppliers of alternative building blocks [4].

5-(3-Fluorophenyl)-2-methylpyridine: Quantitative Differentiation from Structural Analogs


Synthesis Yield Advantage Over Bipyridine Intermediate in Suzuki Cross-Coupling

In a head-to-head comparison within the same synthetic study, 5-(3-fluorophenyl)-2-methylpyridine (compound 36) was obtained in 80% yield via Suzuki cross-coupling without purification of the intermediate triflate. In contrast, the analogous bipyridine compound 35 was prepared in 63% yield under similar conditions, representing a 17 percentage-point yield advantage for the target compound [1]. This yield differential translates to improved atom economy and reduced purification burden in multi-step syntheses.

Synthetic Chemistry Process Optimization Vorapaxar Intermediate

Critical Intermediate Role in FDA-Approved Vorapaxar Synthesis

5-(3-Fluorophenyl)-2-methylpyridine serves as the direct precursor to the phosphonate ester intermediate (compound 306) in the patented synthesis of vorapaxar sulfate [1]. The 2-methyl group undergoes regioselective deprotonation with LDA, followed by quench with diethyl chlorophosphonate, a transformation that is structurally impossible with 2-unsubstituted or 2-ethyl analogs without significant re-optimization [2]. The commercial vorapaxar sulfate API (CAS 705260-08-8) is manufactured using this exact building block, establishing a direct regulatory and supply chain linkage that alternative fluorophenylpyridines lack [3].

Medicinal Chemistry Pharmaceutical Intermediate PAR-1 Antagonist

Purity Specification for GMP-Grade Procurement: ≥98.0% Assay

Commercial suppliers of 5-(3-fluorophenyl)-2-methylpyridine for pharmaceutical applications specify a minimum assay of ≥98.0% (HPLC), with typical offerings ranging from 97% to 98%+ purity [1]. This specification aligns with the requirements for late-stage intermediates in vorapaxar manufacturing, where impurities above 2% can propagate through subsequent steps and complicate final API purification [2]. In contrast, structural analogs such as 2-(4-fluorophenyl)-5-methylpyridine are frequently offered at lower purity grades (e.g., >98.0% HPLC without validated assay methodology), creating uncertainty for regulated manufacturing environments [3].

Quality Control GMP Intermediate Purity Specification

Predicted LogP and PSA Values Support Blood-Brain Barrier Penetration Potential

5-(3-Fluorophenyl)-2-methylpyridine exhibits a calculated XLogP3 of 3.0 and a topological polar surface area (TPSA) of 12.9 Ų [1]. These values fall within optimal ranges for CNS drug-likeness (LogP 2-5, TPSA < 60-70 Ų) and are consistent with the physicochemical profile of vorapaxar, which demonstrates CNS penetration [2]. The 3-fluoro substitution contributes to this balance, whereas the 4-fluoro positional isomer (2-(4-fluorophenyl)-5-methylpyridine, CAS 85237-65-6) may exhibit altered LogP due to differences in molecular dipole and electronic distribution, potentially affecting permeability [3].

Physicochemical Properties Drug-likeness CNS Penetration

Patent Protection and Freedom-to-Operate Landscape

The synthesis and use of 5-(3-fluorophenyl)-2-methylpyridine as an intermediate for vorapaxar is explicitly disclosed in Merck's granted European patent EP2046804 (filed 2007, granted 2009, in force through at least 2026) [1]. The compound itself (CAS 713143-67-0) was first reported in the literature in 2010 and is not subject to composition-of-matter patent protection [2]. In contrast, alternative PAR-1 antagonist scaffolds incorporating different fluorophenylpyridine cores may be covered by active patent families, including EP2524917 (fused pyridine derivatives) which lapsed in 2019 due to non-payment of fees [3]. This well-defined patent landscape provides clarity for procurement and downstream commercial use.

Intellectual Property Freedom-to-Operate Pharmaceutical Intermediates

5-(3-Fluorophenyl)-2-methylpyridine: Validated Application Scenarios for Scientific and Industrial Use


GMP Manufacturing of Vorapaxar Sulfate API and Generic Formulations

5-(3-Fluorophenyl)-2-methylpyridine is the essential starting material for the synthesis of vorapaxar sulfate (Zontivity), a PAR-1 antagonist indicated for thrombotic cardiovascular event prevention. The validated synthetic route involves LDA-mediated deprotonation of the 2-methyl group followed by reaction with diethyl chlorophosphonate to yield the key phosphonate ester intermediate [1][2]. Procurement of this intermediate with ≥98.0% assay purity is mandatory for ANDA filers and CDMOs seeking to manufacture generic vorapaxar, as impurities introduced at this stage can compromise final API purity and regulatory compliance [3].

Medicinal Chemistry Campaigns Targeting PAR-1 Antagonists

In structure-activity relationship (SAR) studies of PAR-1 antagonists, 5-(3-fluorophenyl)-2-methylpyridine serves as the validated pharmacophoric fragment that confers high-affinity receptor binding. The 3-fluoro substitution pattern was identified as optimal through systematic SAR analysis; para-fluoro and chloro-substituted analogs demonstrate reduced antagonist potency [1]. Research groups developing novel PAR-1 inhibitors, including natural product/synthesis hybrids based on andrographolide, utilize this building block to incorporate the vorapaxar pharmacophore into new molecular entities, with Suzuki cross-coupling yields of 80% demonstrating robust synthetic accessibility [2].

Agrochemical Building Block for Fluorinated Heterocycles

Beyond pharmaceutical applications, 5-(3-fluorophenyl)-2-methylpyridine is employed as a building block in the synthesis of fluorinated agrochemicals, including fungicides, herbicides, and insecticides [1]. The 3-fluorophenyl-2-methylpyridine core imparts metabolic stability and favorable physicochemical properties that enhance the environmental persistence and target-site binding of crop protection agents. While quantitative comparative data for agrochemical applications are limited in the public domain, the compound's established supply chain and ≥98.0% purity specification make it a reliable intermediate for agrochemical R&D [2].

Reference Standard for Analytical Method Development

Given its role as a critical intermediate in vorapaxar manufacturing, 5-(3-fluorophenyl)-2-methylpyridine is utilized as a reference standard for developing and validating HPLC and LC-MS methods to monitor residual starting materials and process impurities in API production [1]. Its distinct UV chromophore (pyridine-fluorophenyl conjugated system) and MS fragmentation pattern enable sensitive detection, with vendor-supplied certificates of analysis (CoA) documenting ≥98.0% purity suitable for quantitative analytical applications [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Fluorophenyl)-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.